4-Bromo-2,6-dimethoxybenzoic acid
Overview
Description
4-Bromo-2,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4. It belongs to the class of benzoic acids, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethoxybenzoic acid can be synthesized through various methods. One common approach involves the bromination of 2,6-dimethoxybenzoic acid using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, phenols, and other aromatic compounds .
Scientific Research Applications
4-Bromo-2,6-dimethoxybenzoic acid has several scientific research applications:
Metabolic Pathways and Toxicity Studies: It is involved in the metabolic pathways of psychoactive substances, providing insights into drug metabolism and toxicity.
Crystallography and Solid-State Chemistry: The compound is studied for its intermolecular interactions and crystal formation properties.
Synthetic Chemistry: It serves as a precursor in the synthesis of complex molecules, including aromatic constituents of antibiotics and natural products.
Polymorphism and Crystallization: Research on its polymorphic forms has implications for drug formulation and stability.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethoxybenzoic acid involves its interaction with various molecular targets. In synthetic chemistry, it acts as an intermediate, facilitating the formation of carbon-carbon bonds through coupling reactions. The presence of the bromine atom and methoxy groups enhances its reactivity, making it a valuable compound in organic synthesis .
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: A synthetic drug with hallucinogenic properties, differing significantly in its biological activity.
Uniqueness: 4-Bromo-2,6-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its versatility in synthetic applications and its role in various research fields highlight its importance in organic chemistry .
Properties
IUPAC Name |
4-bromo-2,6-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXLLIOGWIOYDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00819735 | |
Record name | 4-Bromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-54-1 | |
Record name | 4-Bromo-2,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61203-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00819735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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